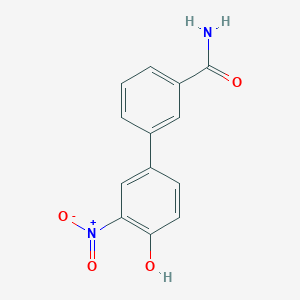
4-(3-Fluoro-4-methoxyphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-4-methoxyphenyl)-2-nitrophenol, or 4-FMPN, is an organic compound with a wide range of applications in scientific research. 4-FMPN is a nitroaromatic compound that is used as a building block in organic synthesis and as a reagent for various chemical reactions. It has been studied for its biochemical and physiological effects and its potential applications in lab experiments.
Aplicaciones Científicas De Investigación
4-FMPN has a wide range of applications in scientific research. It is commonly used as a building block in organic synthesis and as a reagent for various chemical reactions. It is also used in the synthesis of organic compounds, such as heterocyclic compounds, and in the preparation of pharmaceuticals and other organic compounds. Additionally, 4-FMPN has been used in the synthesis of dyes, pigments, and other compounds used in the textile industry.
Mecanismo De Acción
The mechanism of action of 4-FMPN is not fully understood. However, it is believed to act as a proton acceptor and electron donor in chemical reactions. It is also believed to be involved in the formation of covalent bonds between molecules, which are essential for the formation of complex molecules. In addition, 4-FMPN has been shown to form stable complexes with transition metals, which can be used to catalyze various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMPN have not been extensively studied. However, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases. In addition, 4-FMPN has been shown to have antimicrobial activity and has been used to treat bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-FMPN has several advantages and limitations for use in laboratory experiments. One of the main advantages of 4-FMPN is its low cost and availability. Additionally, it is relatively stable and can be stored for long periods of time without degradation. On the other hand, 4-FMPN is a hazardous material and should be handled with care. It should not be used in experiments involving human subjects or animals.
Direcciones Futuras
There are several potential future directions for 4-FMPN. One potential direction is to further investigate its biochemical and physiological effects and its potential applications in the treatment of diseases. Additionally, further research could be conducted to explore its potential for use in the synthesis of organic compounds, such as heterocyclic compounds, and its potential for use in the preparation of pharmaceuticals and other organic compounds. Finally, further research could be conducted to explore its potential for use in the synthesis of dyes, pigments, and other compounds used in the textile industry.
Métodos De Síntesis
4-FMPN can be synthesized via a three-step reaction sequence. The first step involves the reaction of 4-methoxyphenol with nitrosyl chloride to form 4-nitro-3-fluorophenol. The second step involves the reaction of 4-nitro-3-fluorophenol with sodium nitrite to form 4-nitro-3-fluoro-4-methoxyphenol. The final step involves the reaction of 4-nitro-3-fluoro-4-methoxyphenol with sodium hydroxide to form 4-(3-fluoro-4-methoxyphenyl)-2-nitrophenol.
Propiedades
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO4/c1-19-13-5-3-8(6-10(13)14)9-2-4-12(16)11(7-9)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBZDMPLSXDYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686271 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methoxyphenyl)-2-nitrophenol | |
CAS RN |
1261923-60-7 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














